molecular formula C17H13F3N2O2S2 B2487301 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034433-15-1

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2487301
CAS No.: 2034433-15-1
M. Wt: 398.42
InChI Key: VLJZIHBOFLEFES-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a thiophene derivative, a coupling reaction with a pyridine derivative can be performed using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, pyridine derivatives, and thiophene derivatives.

    Sulfonamide Derivatives: Compounds like sulfanilamide, which are widely used as antibiotics.

    Pyridine Derivatives: Compounds such as nicotinamide, which play crucial roles in biological systems.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in organic synthesis and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H13F3N2O2S\text{C}_{15}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2\text{S}

This structure features a thiophene ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, a study on sulfonamide hybrids demonstrated that certain compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited zones of inhibition comparable to established antibiotics such as sulfadiazine and sulfamethoxazole .

Table 1: Antimicrobial Activity Comparison

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound1832
Sulfadiazine29.6716
Sulfamethoxazole27.6716

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these cells were reported to be significantly lower than those for control compounds, indicating potent anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
Caco-215
MCF7 (Breast)12

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of key metabolic pathways such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria . Additionally, the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • Antibacterial Evaluation : A study conducted on various sulfonamide derivatives, including the target compound, highlighted its effectiveness against multidrug-resistant strains of bacteria. The results showed that modifications in the sulfonamide structure could lead to enhanced antibacterial properties .
  • Cytotoxicity Screening : In vitro screening against multiple cancer cell lines revealed that the compound selectively induces apoptosis in malignant cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-12-5-7-21-15(9-12)13-6-8-25-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJZIHBOFLEFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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